Home > Products > Screening Compounds P112185 > 1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone
1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone -

1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone

Catalog Number: EVT-3665234
CAS Number:
Molecular Formula: C20H22BrNO2
Molecular Weight: 388.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine

Compound Description: 4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP) is a radioiodinated compound investigated for its potential use in imaging and therapy, particularly in lung malignancies. A study using rats [] found that 4-B-[125I]-IBSP exhibited promising in vivo results with a favorable biodistribution profile. This suggests that it could be a suitable and safe candidate for clinical studies in humans.

1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues

Compound Description: A series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidine derivatives, and their corresponding piperidine analogues, were synthesized and evaluated as potential histamine H3 receptor antagonists []. The study explored the structure-activity relationships by modifying various substituents on the piperazine/piperidine ring and the guanidine moiety. Some compounds displayed high in vitro affinity for the guinea pig jejunal histamine H3 receptor and showed promising results in reducing food intake in rats.

Relevance: While not sharing the same core structure, these compounds are considered related to 4-benzyl-1-[(4-bromophenoxy)acetyl]piperidine due to their similar exploration of piperidine and substituted benzene rings as pharmacologically active components. Both research efforts highlight the importance of these structural motifs in designing compounds with potential therapeutic applications.

2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone

Compound Description: This compound was discovered during a screening campaign for sigma receptor 1 (S1R) ligands []. It exhibits high affinity for S1R, comparable to the reference compound haloperidol, and acts as an S1R agonist. Computational studies, including molecular docking and dynamic simulations, were conducted to understand its binding mode and interactions with the receptor.

Relevance: This compound shares the 4-benzylpiperidine core structure with 4-benzyl-1-[(4-bromophenoxy)acetyl]piperidine. Both compounds showcase the potential of this structural motif in designing ligands for various targets, highlighting the versatility of this scaffold in medicinal chemistry.

1′-Organyl‐1,2,3,4‐tetrahydrospiro[naphthalene‐1,4′‐piperidine] Derivatives and Their Sila-Analogues

Compound Description: This study investigated the impact of replacing the carbon spirocenter with silicon in a series of 1′-organyl‐1,2,3,4‐tetrahydrospiro[naphthalene‐1,4′‐piperidine] derivatives, known for their high-affinity and selectivity as σ1 ligands []. The silicon analogues displayed slightly higher σ1 receptor affinity and significantly improved σ1/σ2 selectivity compared to their carbon counterparts.

Relevance: Although structurally distinct from 4-benzyl-1-[(4-bromophenoxy)acetyl]piperidine, this study highlights the impact of structural modifications on binding affinity and selectivity, emphasizing the importance of exploring diverse chemical spaces around a pharmacophore. The study provides valuable insights for optimizing the design of compounds targeting specific receptor subtypes.

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone Derivatives

Compound Description: A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized and evaluated for their biological activities []. These compounds exhibited good enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase and demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains.

Relevance: These compounds share the benzylpiperazine moiety with 4-benzyl-1-[(4-bromophenoxy)acetyl]piperidine, but with the piperazine nitrogen linked to a substituted sulfonylbenzene instead of a piperidine ring. This structural similarity highlights the versatility of these frameworks in medicinal chemistry and emphasizes the impact of subtle modifications on biological activity profiles.

1-(4-(Phenoxymethyl)benzyl)piperidines

Compound Description: This research explored a series of lipophilic non-imidazole histamine H3 receptor antagonists featuring a 1-(4-(phenoxymethyl)benzyl)piperidine core structure []. The goal was to design compounds with reduced side effects compared to existing antagonists. Modifications focused on the phenoxy group and the piperidine moiety, leading to compounds with low nanomolar affinity and high oral in vivo potency in the central nervous system of mice. Some compounds displayed selectivity for the H3 receptor over H1 and H2 receptors.

Relevance: This class of compounds shares the benzylpiperidine core structure with 4-benzyl-1-[(4-bromophenoxy)acetyl]piperidine and also incorporates a substituted benzene ring connected via an oxygen linker. The research highlights the importance of these structural features in designing histamine H3 receptor antagonists and provides valuable insights for optimizing their pharmacological profiles.

1-Benzyl-4-(2,4-dichloro phenethylamino)piperidine

Compound Description: This compound is investigated for its potential as an antitumor agent due to its ability to inhibit NEDD8 kinase []. Pharmacological studies have demonstrated its efficacy in inhibiting tumor cell proliferation, promoting apoptosis, and exhibiting in vivo antitumor activity.

Relevance: This compound shares the 4-benzylpiperidine core structure with 4-benzyl-1-[(4-bromophenoxy)acetyl]piperidine. It showcases the potential of this core structure in targeting various therapeutic areas, including oncology. The presence of the dichlorophenethylamine substituent highlights the possibility of incorporating diverse functionalities for modulating activity and selectivity.

N-(Dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) and Methyl Esters

Compound Description: This study investigated a series of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) and their corresponding methyl esters for their inhibitory activity against steroid 5α-reductase (5αR) types 1 and 2 []. Interestingly, the carboxylic acids demonstrated high selectivity for the type 2 isoenzyme, while the methyl esters exhibited potent inhibition of the type 1 isoenzyme. This discovery led to a dual inhibition strategy for 5αR by utilizing the methyl esters as prodrugs that are hydrolyzed to the active carboxylic acids in the target organ.

Relevance: This research highlights the significance of subtle structural changes, such as esterification, on the activity and selectivity of compounds. Although not directly sharing the core structure, this research offers valuable insights for the potential design of prodrugs or derivatives of 4-benzyl-1-[(4-bromophenoxy)acetyl]piperidine to modulate its pharmacokinetic properties or target different isoforms of an enzyme.

1-Aryl-3-[(4-benzyl)piperidine-1-yl]propane Derivatives

Compound Description: This research explored the synthesis and antidepressant-like activity of a series of novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives []. The compounds were evaluated using the forced swimming test in mice, a model for assessing antidepressant activity. Compounds from this series exhibited significant antidepressant-like effects, indicating their potential for further development as therapeutic agents.

Relevance: These compounds share the 4-benzylpiperidine core structure with 4-benzyl-1-[(4-bromophenoxy)acetyl]piperidine. The study demonstrates the importance of this structural motif in designing compounds with potential antidepressant activity and suggests that exploring structural modifications around this core could lead to the identification of novel therapeutic agents.

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3)

Compound Description: This compound is a modified version of the lead structure D2AAK1 and was synthesized to investigate its affinity for the human dopamine D2 receptor []. D2AAK1_3 exhibited nanomolar affinity for the D2 receptor. X-ray studies, molecular docking, molecular dynamics simulations, and thermal analyses were performed to characterize the compound.

Relevance: This compound highlights the importance of the benzylpiperidine moiety, similar to that found in 4-benzyl-1-[(4-bromophenoxy)acetyl]piperidine, in designing ligands for the dopamine D2 receptor. Although D2AAK1_3 incorporates a tetrahydropyridine ring and an indole moiety, its structural similarity to the target compound emphasizes the relevance of this chemical space in developing compounds with potential applications in neurological disorders.

Properties

Product Name

1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone

Molecular Formula

C20H22BrNO2

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C20H22BrNO2/c21-18-6-8-19(9-7-18)24-15-20(23)22-12-10-17(11-13-22)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2

InChI Key

QXZVCDWSXGQPGY-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.